molecular formula C9H15NO B485607 7-allylazepan-2-one CAS No. 165385-96-6

7-allylazepan-2-one

Cat. No.: B485607
CAS No.: 165385-96-6
M. Wt: 153.22g/mol
InChI Key: PEQHDCZVPRQCHM-UHFFFAOYSA-N
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Description

7-Allylazepan-2-one is a seven-membered cyclic amide (azepan-2-one) derivative with an allyl (prop-2-enyl) substituent at the 7-position of the azepane ring. Structurally, it belongs to the caprolactam family, which is widely used in polymer synthesis (e.g., nylon-6). Its molecular formula is inferred as C₈H₁₃NO (molecular weight ≈ 153.2 g/mol), based on the parent caprolactam structure (C₆H₁₁NO, 113.16 g/mol) with an allyl substituent.

Properties

CAS No.

165385-96-6

Molecular Formula

C9H15NO

Molecular Weight

153.22g/mol

IUPAC Name

7-prop-2-enylazepan-2-one

InChI

InChI=1S/C9H15NO/c1-2-5-8-6-3-4-7-9(11)10-8/h2,8H,1,3-7H2,(H,10,11)

InChI Key

PEQHDCZVPRQCHM-UHFFFAOYSA-N

SMILES

C=CCC1CCCCC(=O)N1

Canonical SMILES

C=CCC1CCCCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allylazepan-2-one typically involves the ring-expansion of a suitable precursor. One common method is the reaction of a cyclohexanone derivative with an allyl group under the influence of a Lewis acid such as boron trifluoride etherate (BF3.OEt2). The reaction proceeds through the formation of an intermediate azidopropanol, which undergoes ring expansion to form the azepanone ring .

Industrial Production Methods

Industrial production of 7-allylazepan-2-one may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

7-allylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the lactam ring to an amine.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted azepanones.

Scientific Research Applications

7-allylazepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-allylazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Azepan-2-one Derivatives

Compound Name CAS Substituent Molecular Weight Key Properties/Applications Evidence Source
7-Allylazepan-2-one Not reported Allyl at C7 ~153.2 (calc.) Hypothetical: Potential crosslinking agent in polymers (inferred) N/A
7-Methylazepan-2-one 1985-48-4 Methyl at C7 127.18 Discontinued commercial availability; solvent-dependent solubility
5-Methylazepan-2-one 2210-07-3 Methyl at C5 127.18 Used in organic synthesis; no solubility data
5-Ethylazepan-2-one 34303-48-5 Ethyl at C5 141.21 Pharmaceutical intermediate (inferred)

Key Observations:

Substituent Position: 7-Methyl vs. 5-Methyl: Positional isomerism affects steric and electronic properties. The 7-methyl derivative (–8) may exhibit distinct solubility and reactivity compared to the 5-methyl analog due to proximity to the amide group. Allyl vs.

Commercial Availability :

  • 7-Methylazepan-2-one is listed as discontinued by suppliers (–8), whereas 5-methyl and 5-ethyl derivatives remain available for research use .

Solubility and Stability :

  • 7-Methylazepan-2-one requires solvent optimization for stock solutions (e.g., RT storage) . Allyl derivatives may face solubility challenges due to increased hydrophobicity.

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